molecular formula C20H27FN2O3 B6762417 N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide

Cat. No.: B6762417
M. Wt: 362.4 g/mol
InChI Key: WMFLIMIYXZNFNS-UHFFFAOYSA-N
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Description

N-(2,6-dioxaspiro[45]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27FN2O3/c21-17-3-1-15(2-4-17)11-16-5-8-23(13-16)19(24)22-18-6-9-26-20(12-18)7-10-25-14-20/h1-4,16,18H,5-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFLIMIYXZNFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CC2=CC=C(C=C2)F)C(=O)NC3CCOC4(C3)CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide typically involves a multi-step process. One common method is the Lewis acid-catalyzed Prins/pinacol cascade reaction, which has been developed for the synthesis of oxaspirocycles from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This method is applicable to a wide range of aldehydes, including aromatic, aliphatic, heteroaromatic, and α,β-unsaturated aldehydes.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dioxaspiro[4.5]decan-9-yl)-3-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group, which may confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness in the field of scientific research.

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